2,4-Dichloro-5-oxo-2-hexenedioic acid
CAS No.: 56771-78-9
Cat. No.: VC18696677
Molecular Formula: C6H4Cl2O5
Molecular Weight: 227.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56771-78-9 |
|---|---|
| Molecular Formula | C6H4Cl2O5 |
| Molecular Weight | 227.00 g/mol |
| IUPAC Name | 2,4-dichloro-5-oxohex-2-enedioic acid |
| Standard InChI | InChI=1S/C6H4Cl2O5/c7-2(4(9)6(12)13)1-3(8)5(10)11/h1-2H,(H,10,11)(H,12,13) |
| Standard InChI Key | FZNLPNDNOQEIGH-UHFFFAOYSA-N |
| Canonical SMILES | C(=C(C(=O)O)Cl)C(C(=O)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is (2E)-2,4-dichloro-5-oxohex-2-enedioic acid, reflecting its stereochemistry (E-configuration at the double bond), halogenation pattern, and functional groups . The molecular formula confirms the presence of six carbon atoms, two chlorine atoms, and five oxygen atoms, with a calculated monoisotopic mass of 225.94 g/mol .
Structural Characterization
The compound features:
-
A conjugated double bond between C2 and C3, influencing its reactivity toward electrophilic and nucleophilic agents.
-
Chlorine atoms at C2 and C4, which enhance electron-withdrawing effects and stabilize the α,β-unsaturated system.
-
A ketone group at C5, contributing to its polarity and potential for keto-enol tautomerism.
-
Terminal carboxylic acid groups at C1 and C6, enabling salt formation and participation in condensation reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.00 g/mol | |
| Density | 1.739 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 416.9 ± 45.0 °C (Predicted) | |
| pKa | 1.51 ± 0.54 (Predicted) | |
| Solubility | Limited in water |
Synthesis and Manufacturing
Synthetic Routes
While direct methods for synthesizing 2,4-dichloro-5-oxo-2-hexenedioic acid are sparsely documented, analogous pathways for chlorinated keto acids suggest potential strategies:
-
Halogenation of Precursors: Chlorination of 5-oxo-2-hexenedioic acid using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .
-
Oxidation of Diols: Selective oxidation of 2,4-dichloro-5-hydroxyhex-2-enedioic acid with potassium permanganate (KMnO₄) or Jones reagent.
-
Acylation Reactions: As demonstrated in EP0176026A1 for related benzoic acids, acylation of dichlorofluorobenzene derivatives with acyl chlorides could be adapted .
Challenges in Synthesis
-
Regioselectivity: Ensuring precise placement of chlorine atoms at C2 and C4 requires careful control of reaction kinetics and catalysts.
-
Stability Issues: The α,β-unsaturated system and electron-deficient carbonyl group may lead to decomposition under acidic or basic conditions .
Chemical Reactivity and Applications
Reactivity Profile
The compound’s functional groups enable diverse transformations:
-
Nucleophilic Addition: The α,β-unsaturated carbonyl system undergoes Michael additions with amines or thiols, forming adducts useful in drug design .
-
Decarboxylation: Heating may eliminate CO₂ from the carboxylic acid groups, yielding 2,4-dichloro-5-oxo-2-hexene, a potential intermediate for polymers .
-
Reduction: Catalytic hydrogenation of the double bond could produce saturated analogs with modified bioactivity .
Pharmaceutical Intermediate
The structural similarity to antibacterial agents like 2,4-dichloro-5-fluorobenzoic acid (EP0176026A1) suggests utility in synthesizing quinolone antibiotics . Chlorinated keto acids are also explored as inhibitors of metabolic enzymes such as fatty acid synthase .
Agrochemical Development
Chlorinated dicarboxylic acids serve as precursors for herbicides and fungicides. The electron-withdrawing chlorine atoms enhance lipid solubility, improving membrane permeability in target organisms .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
Future Research Directions
-
Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug synthesis.
-
Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
-
Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume